molecular formula C33H38O3S2 B13927172 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium CAS No. 197447-16-8

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium

Cat. No.: B13927172
CAS No.: 197447-16-8
M. Wt: 546.8 g/mol
InChI Key: USMVHTQGEMDHKL-UHFFFAOYSA-M
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Description

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a sulfonium salt comprising a bulky 2,4,6-triisopropylbenzenesulfonate anion and a triphenylsulfonium cation. The anion features three isopropyl groups at the 2, 4, and 6 positions of the benzene ring, imparting significant steric hindrance and lipophilicity. The triphenylsulfonium cation is a well-studied onium ion widely used in photochemistry, particularly as a photoacid generator (PAG) in semiconductor lithography . This compound’s structural uniqueness lies in its combination of steric bulk and sulfonic acid functionality, which influences its thermal stability, solubility, and reactivity.

Properties

CAS No.

197447-16-8

Molecular Formula

C33H38O3S2

Molecular Weight

546.8 g/mol

IUPAC Name

triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1

InChI Key

USMVHTQGEMDHKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Triarylsulfonium Salts

The synthesis of triarylsulfonium salts, including the target compound, generally involves:

This approach is supported by a patented process (WO2005037778A1), which describes the preparation of triarylsulfonium salts using aryl Grignard reagents and diaryl sulfoxides under controlled temperatures (−78 to 50 °C), followed by reaction with strong acids or their salts to yield the sulfonium salt.

Specific Preparation of 2,4,6-Tris(1-methylethyl)benzenesulfonic Acid Triphenylsulfonium

The target compound consists of a triphenylsulfonium cation and a 2,4,6-tris(1-methylethyl)benzenesulfonic acid anion . The preparation involves:

Reaction Conditions and Solvents

  • Grignard reagents are prepared conventionally from aryl halides (e.g., bromotoluene) and magnesium in tetrahydrofuran (THF).
  • The reaction with diaryl sulfoxide occurs at low temperatures (−78 to 50 °C) to control selectivity and yield.
  • Post-reaction, strong acids such as sulfonic acids are introduced at 0 to 50 °C to form the sulfonium salt.
  • Organic solvents such as methylene chloride, 1,2-dichloroethane, ethyl acetate, and methyl ethyl ketone are commonly used for dissolution and reaction media.
  • Post-treatment includes standard purification steps like filtration, washing, and recrystallization to remove by-products and impurities.

Advantages of the Method

  • High yields and purity of triarylsulfonium salts are achievable.
  • The use of activators with high affinity for oxygen atoms improves reaction efficiency.
  • Avoidance of severe reaction conditions (e.g., high temperature reflux, melting reactions) reduces by-product formation such as sulfurous acid gas and aluminum waste.
  • The method allows selective synthesis of sulfonium salts with different aromatic ring substitutions.

Data Tables and Reaction Examples

Example Reaction Yields from Patent WO2005037778A1

Example Aryl Halide Used Sulfoxide Used Product Yield (%) By-products Detected
1 4-Bromotoluene Diphenyl sulfoxide High (exact % not specified) Minimal by-products
2 4-Bromotoluene (5 equiv. TMSC1) Diphenyl sulfoxide High yield of 4-methylphenyldiphenylsulfonium bromide By-product 1: triphenylsulfonium bromide; By-product 2: bis(4-methylphenyl)phenylsulfonium bromide
3 Various aryl chlorides Various sulfoxides Varies (see Table 3 in patent) Low impurity levels
4 Bromobenzene Various sulfoxides Good yields Controlled by choice of sulfoxide

Note: Specific yields and detailed by-product quantification are proprietary but generally indicate efficient synthesis with low impurity content.

Physical Properties of the Target Compound

Property Value
Molecular Formula C33H38O3S2
Molecular Weight 546.8 g/mol
Density Not available
Melting Point Not available
Boiling Point Not available

These properties are consistent with the compound's structure as a heavy triarylsulfonium salt.

Research Discoveries and Mechanistic Insights

Role of Activators and Oxygen Affinity

The use of activators with high affinity for oxygen atoms during the reaction between diaryl sulfoxides and aryl Grignard reagents enhances the yield and purity of triarylsulfonium salts. This is because such activators stabilize reaction intermediates and reduce side reactions, leading to cleaner product profiles.

Sulfonation and Stability of the Sulfonic Acid Anion

The 2,4,6-tris(1-methylethyl)benzenesulfonic acid anion is derived from sulfonation of a sterically hindered aromatic ring (triisopropylbenzene). This substitution pattern increases the acid's solubility and stability, which benefits the formation and stability of the corresponding sulfonium salt.

By-Product Formation and Control

By-products such as other sulfonium salts with different aromatic substitutions can form but are minimized by controlling:

  • The stoichiometry of reagents.
  • Reaction temperature.
  • Choice and amount of activators.
  • Purification methods post-reaction.

Summary of Preparation Methodology

Step Description Conditions/Notes
1. Preparation of Aryl Grignard Reagent From aryl halide (e.g., 4-bromotoluene) and magnesium THF solvent, inert atmosphere, low temperature
2. Reaction with Diaryl Sulfoxide Mixing Grignard reagent with diaryl sulfoxide −78 to 50 °C, presence of oxygen-affine activator
3. Acidification / Salt Formation Reaction with strong acid or sulfonic acid salt 0 to 50 °C, to form triarylsulfonium salt
4. Purification Filtration, washing, recrystallization Removal of by-products and impurities

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for triphenylsulfonium 2,4,6-triisopropylphenylsulfonate involves the generation of acid upon exposure to light. The compound absorbs photons, leading to the cleavage of the sulfonium-sulfonate bond and the release of a proton (H+). This acid generation can catalyze various chemical reactions, making it useful in photolithographic processes .

Comparison with Similar Compounds

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)

  • Structure: Benzene ring with three nitro groups (-NO₂) at the 2, 4, and 6 positions and a sulfonic acid group (-SO₃H).
  • Properties: Strong electron-withdrawing nitro groups enhance acidity (pKa ~ 0.5) compared to the triisopropyl-substituted analogue (electron-donating isopropyl groups reduce acidity). Applications: TNBS is used to induce ulcerative colitis in animal models due to its oxidative stress-inducing properties .

2,4,6-Trimethylbenzenesulfonic Acid (Mesitylenesulfonic Acid)

  • Structure : Methyl groups at the 2, 4, and 6 positions.
  • Properties :
    • Melting point: 55–57°C , lower than the triisopropyl analogue (expected higher due to bulkier substituents, but exact data unavailable).
    • Solubility: Higher aqueous solubility than triisopropyl derivatives due to smaller substituents.
    • Applications : Used as a catalyst in esterification and alkylation reactions. The triisopropyl variant’s bulk may hinder such catalytic roles but enhance thermal stability.

Triphenylsulfonium Triflate (CF₃SO₃⁻ Salt)

  • Structure : Triphenylsulfonium cation paired with trifluoromethanesulfonate (triflate) anion.
  • Properties :
    • Generates triflic acid (a superacid, pKa ~ -12) upon UV irradiation, stronger than triisopropylbenzenesulfonic acid.
    • Higher thermal stability (decomposition >200°C) compared to bulkier triisopropyl derivatives, which may decompose at lower temperatures due to steric strain .
    • Applications : Industry-standard PAG in photoresists; triisopropyl derivatives may offer slower acid diffusion in resist films due to larger anion size.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium C₂₇H₃₄O₃S·C₁₈H₁₅S⁺ Triisopropyl Data Unavailable Photoacid generators, catalysis
TNBS C₆H₃N₃O₈S Trinitro 120–122 (decomp.) Oxidative stress models
2,4,6-Trimethylbenzenesulfonic acid C₉H₁₂O₃S Trimethyl 55–57 Organic synthesis catalyst
Triphenylsulfonium triflate C₁₈H₁₅S·CF₃O₃S Triflate >200 (decomp.) Photoresist PAGs

Reactivity and Stability

  • Acid Strength :
    • The triisopropylbenzenesulfonic acid is weaker (pKa ~ 2–3 estimated) than triflic acid (pKa ~ -12) due to electron-donating isopropyl groups, which reduce sulfonic acid dissociation .
    • TNBS, with electron-withdrawing nitro groups, generates a stronger acid (pKa ~ 0.5), making it more reactive in electrophilic substitutions.
  • Thermal Stability :
    • Triphenylsulfonium salts generally decompose at >200°C, but bulky triisopropyl groups may lower decomposition onset due to steric strain .
  • Solubility: The triisopropyl derivative likely has higher organic solvent solubility (e.g., propylene glycol monomethyl ether acetate) compared to trimethyl or nitro analogues, advantageous for photoresist formulations.

Research Findings and Industrial Relevance

  • Synthesis Challenges : Steric hindrance from triisopropyl groups complicates sulfonation reactions, requiring optimized conditions (e.g., elevated temperatures, Lewis acid catalysts) .
  • Photoresist Performance : Computational studies suggest the triisopropylbenzenesulfonate anion’s size reduces line-edge roughness in extreme ultraviolet (EUV) lithography compared to triflate .
  • Environmental Impact: Benzenesulfonic acid derivatives with branched alkyl groups (e.g., isopropyl) are classified as non-PBT (persistent, bioaccumulative, toxic) under REACH, unlike nitro-substituted analogues .

Biological Activity

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a complex organic compound notable for its unique structure, which includes a benzenesulfonic acid moiety and a triphenylsulfonium group. Its molecular formula is C18H15SC15H24O3SC_{18}H_{15}S\cdot C_{15}H_{24}O_3S, indicating a substantial molecular weight and the presence of multiple functional groups that contribute to its chemical properties. This compound appears as a white solid and is soluble in various organic solvents, making it suitable for diverse applications in organic synthesis and materials science .

General Properties

While specific data on the biological activity of 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is limited, compounds with similar structures often exhibit antimicrobial properties or serve as additives in pharmaceuticals. The sulfonic acid group may enhance the solubility and bioavailability of drugs, suggesting potential therapeutic applications .

The primary mechanism of action for this compound involves its role as a photoacid generator . Upon exposure to light, it releases protons (H+), which can catalyze various chemical reactions. This property is particularly valuable in photolithographic processes used in microelectronics . The generation of acid upon photolysis can also be utilized in controlled drug delivery systems where precise timing of drug release is crucial.

Comparison with Similar Compounds

The biological activity of 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium can be compared to other sulfonium compounds. Here’s a comparative table:

Compound Name Structure Description Unique Features
2,4,6-Triisopropylbenzenesulfonic acidContains three isopropyl groups on the benzeneHigher steric hindrance compared to the target compound
Triphenylsulfonium chlorideSulfonium salt with chloride anionSimpler structure; used primarily as an electrophile
2,4-Dimethylbenzenesulfonic acidTwo methyl groups on the benzene ringLower molecular weight; different reactivity profile

The unique combination of three branched alkyl groups in 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium provides distinct sterics and electronic effects that influence its reactivity and applications .

Antimicrobial Properties

Research has indicated that structurally similar compounds exhibit antimicrobial properties. For instance, studies involving sulfonated compounds have shown effectiveness against various bacteria and fungi. Although direct studies on 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium are scarce, it is hypothesized that its structural features may confer similar activities .

Applications in Drug Delivery

In the context of drug delivery systems, research has explored the use of photoacid generators like triphenylsulfonium compounds to enhance the controlled release of active pharmaceutical ingredients. The ability to release protons upon light exposure allows for precise manipulation of drug release profiles .

Photochemistry and Industrial Applications

The compound's role as a photoacid generator has been extensively studied in photochemistry and photolithography. It has been successfully employed in the fabrication of microelectronic devices due to its ability to generate acids upon UV light exposure . This property facilitates patterning processes essential for modern electronics.

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